molecular formula C12H23N3O B1418911 N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide CAS No. 1153542-12-1

N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B1418911
CAS No.: 1153542-12-1
M. Wt: 225.33 g/mol
InChI Key: IGEINSVJGDZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperazin-1-yl)ethyl]cyclopentanecarboxamide is a chemical compound of interest in medicinal chemistry and life sciences research. This molecule features a piperazine ring, a common pharmacophore in drug discovery, connected via an ethyl linker to a cyclopentanecarboxamide group . The piperazine ring is a privileged structure in the design of bioactive molecules, frequently employed to optimize properties like solubility and binding affinity to therapeutic targets . Compounds with similar N-(2-(piperazin-1-yl)ethyl)carboxamide scaffolds have been utilized as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical research . Piperazine derivatives are extensively investigated for their potential interactions with various biological targets and have been explored in the development of compounds for neuroscience and other therapeutic areas . The cyclopentane moiety contributes a distinct aliphatic rigidity and lipophilicity, which can influence the compound's overall conformation and interaction with hydrophobic regions of proteins or enzymes. This combination of features makes this compound a versatile scaffold for constructing compound libraries, conducting structure-activity relationship (SAR) studies, and exploring new chemical spaces in drug discovery campaigns. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEINSVJGDZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Steps

Step Reaction Components Conditions Yield
1 2-(piperazin-1-yl)ethanamine, Ethyltrifluoroacetate Acetonitrile, Room Temperature Quantitative
2 Protected Piperazine Derivative, Cyclopentanecarboxylic Acid Chloride Dichloromethane, Triethylamine 70-80%
3 Protected Compound, Mild Base (e.g., Sodium Hydroxide) Water, Room Temperature 90-95%

Analytical Techniques for Characterization

The synthesized compound is typically characterized using various analytical techniques to confirm its structure and purity:

Research Findings and Applications

This compound and similar compounds have been studied for their interactions with biological targets, such as receptors and enzymes. These interactions can lead to various biological effects, including the modulation of cellular processes like proliferation and inflammation. The compound's structural features make it a candidate for further research in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarities to other pharmacologically active compounds suggest it may act on neurotransmitter systems.

Potential Therapeutic Uses:

  • Dopamine Agonism: Research indicates that derivatives of this compound may function as dopamine agonists, making them candidates for treating Parkinson’s disease and other dopaminergic disorders.
  • Anxiolytic and Antipsychotic Effects: Preliminary studies have shown that CPCA may exhibit activity at serotonin receptors, potentially leading to anxiolytic or antipsychotic effects.

Studies have suggested that CPCA possesses antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery programs. In vitro studies have indicated potential interactions with various biological targets, including:

  • Serotonin Receptors: Potential for treating anxiety and depression.
  • Antimicrobial Activity: Investigated for effectiveness against specific bacterial strains.

In Vitro Studies

Recent studies have focused on the binding affinities of CPCA to various receptors:

  • Study Type: In Vitro Binding Assays
    • Findings: Indicated potential interaction with serotonin receptors, suggesting possible anxiolytic effects.
Study TypeFindings
In Vitro BindingPotential interaction with serotonin receptors
Pharmacological EffectsPossible anxiolytic and antipsychotic properties

Animal Studies

Research involving animal models has demonstrated the compound's low toxicity profile and potential efficacy in modulating anxiety-related behaviors:

  • LD50 Studies: Indicated an LD50 greater than 1000 mg/kg, suggesting low toxicity .

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide and its analogs:

Compound Name Core Structure Key Substituents Primary Application Pharmacokinetic Considerations
This compound Cyclopentane carboxamide + ethyl-piperazine None (base structure) Hypothesized CNS ligand or drug intermediate Likely improved metabolic stability vs. fluorinated analogs
18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) Cyclohexane carboxamide + ethyl-piperazine Fluorine, 2-methoxyphenyl, pyridyl PET imaging of 5-HT1A receptors Defluorination causes bone uptake; mitigated by miconazole
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine + acetic acid Fmoc (fluorenylmethoxycarbonyl) protecting group Peptide synthesis No receptor targeting; designed for chemical stability

Key Research Findings

  • 18F-FCWAY: This radioligand, a cyclohexane-based analog, binds selectively to 5-HT1A receptors but undergoes rapid defluorination in vivo, leading to bone uptake that complicates PET imaging. Pretreatment with miconazole (a CYP450 inhibitor) reduces defluorination by >90%, enhancing brain signal accuracy .
  • 2-[4-(Fmoc)piperazin-1-yl]acetic acid : The Fmoc group renders this compound suitable for solid-phase peptide synthesis, diverging from the carboxamide-based analogs’ focus on receptor interaction. Its acetic acid terminus facilitates conjugation, unlike the cyclopentane/cyclohexane carboxamide moieties in the other compounds .

Metabolic and Binding Profile Analysis

  • Metabolic Stability : The absence of fluorine in this compound suggests reduced susceptibility to CYP450-mediated defluorination compared to 18F-FCWAY. However, the piperazine moiety may still undergo N-dealkylation or oxidation, depending on substituents .
  • Receptor Affinity : 18F-FCWAY’s pyridyl and methoxyphenyl groups enhance 5-HT1A receptor binding via π-π stacking and hydrogen bonding. The target compound’s cyclopentane carboxamide may exhibit weaker receptor interaction due to reduced aromaticity and steric bulk.
  • Lipophilicity: Cyclopentane’s smaller ring size vs.

Biological Activity

N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide (CAS No. 1153542-12-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol
  • Structure : The compound contains a cyclopentanecarboxamide moiety linked to a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring facilitates binding to various biological receptors, potentially modulating their activity and influencing physiological pathways.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 mM. This suggests that this compound may also possess similar anti-tubercular activity.

2. Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective potential. A related compound demonstrated efficacy as an acetylcholinesterase inhibitor (AChEI), which is crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions . The neuroprotective effects were evaluated through behavioral tests in rat models, indicating potential therapeutic applications for cognitive disorders.

3. Cancer Therapeutics

The compound's structure suggests potential applications in cancer therapy. It may act as a multitarget inhibitor against kinases involved in cancer proliferation, such as VEGFR-2 and ERK-2 . The design of piperazine-linked derivatives has been shown to enhance cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound could be developed as an anticancer agent.

Case Studies

  • Antitubercular Activity :
    • A series of compounds derived from cyclopentanecarboxamides were synthesized and tested against Mycobacterium tuberculosis. The study found several derivatives with promising activity, indicating that modifications on the cyclopentanecarboxamide scaffold could enhance efficacy against this pathogen.
  • Neuroprotective Studies :
    • In vivo studies using piperazine derivatives showed significant improvements in memory and anxiety levels in rats subjected to neurotoxic agents like aluminum chloride. This highlights the potential of these compounds in treating cognitive impairments associated with neurodegeneration .
  • Cytotoxicity Evaluation :
    • Piperazine-linked derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating varying degrees of activity that warrant further investigation into their therapeutic potential .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against M. tuberculosis
NeuroprotectiveImproved cognitive function in rat models
Cancer TherapeuticsCytotoxic effects on cancer cell lines

Q & A

Basic: What are the standard synthetic routes for N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Coupling of cyclopentanecarboxylic acid derivatives with a piperazine-containing amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
  • Step 2: Hydrogenation under Pd/C catalysis (1 atm H₂, HCl in ethyl acetate) to reduce intermediates and isolate the hydrochloride salt .
  • Purification: Recrystallization or column chromatography to achieve >97% purity. Reaction conditions (temperature, solvent choice) critically influence yield and stereochemical outcomes .

Basic: How is the structural integrity of this compound verified?

Methodological Answer:
Key techniques include:

  • 1H/13C-NMR: Assignments of chemical shifts (e.g., δ 1.5–2.5 ppm for cyclopentane protons; δ 2.7–3.5 ppm for piperazine ethyl linkages) confirm connectivity .
  • Mass Spectrometry (ESI-MS): Experimental m/z values (e.g., [M+H]⁺ = 294.2) match theoretical calculations within ±0.1 Da .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:

  • Serotonin Receptors (5-HT1A): Structural analogs (e.g., 18F-Mefway) show high affinity for 5-HT1A, validated via PET imaging and competitive binding assays (Ki < 5 nM) .
  • Enzyme Inhibition: Piperazine moieties modulate kinase or protease activity (e.g., IC₅₀ values determined via fluorescence polarization assays) .
  • Cellular Pathways: Impacts proliferation/apoptosis in cancer models (e.g., MTT assays showing EC₅₀ = 10–50 µM) .

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:

  • Ring Size Variations: Cyclopentane vs. cyclobutane analogs alter steric hindrance, affecting receptor binding (e.g., 20% reduced affinity in cyclobutane derivatives) .
  • Piperazine Substitutions: N-Methylation or fluorination enhances metabolic stability (e.g., t₁/₂ increased from 2h to 6h in hepatic microsomes) .
  • Amide Linkers: Replacing carboxamide with urea decreases solubility but improves CNS penetration (logP shift from 1.8 to 2.5) .

Advanced: What computational approaches predict its binding affinity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates interactions with 5-HT1A receptors, identifying key residues (e.g., Asp116 hydrogen bonding) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.85) .
  • MD Simulations (GROMACS): Assess conformational stability in lipid bilayers for blood-brain barrier permeability predictions .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

  • Stereochemical Purity: Chiral HPLC separates enantiomers; (R)-isomers may show 10-fold higher activity than (S)-isomers .
  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (luminescence vs. fluorescence) to minimize variability .
  • Impurity Profiling: LC-MS detects trace byproducts (e.g., <0.5% des-cyclopentane analogs) that may antagonize primary targets .

Analytical Method Development: What methods optimize quantification in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. LOD = 0.1 ng/mL in plasma .
  • Sample Preparation: Solid-phase extraction (Strata-X cartridges) achieves >90% recovery. Internal standards (e.g., deuterated analogs) correct for matrix effects .
  • Pharmacokinetic Modeling: Non-compartmental analysis (WinNonlin) calculates AUC and Cmax from serial plasma samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.